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Introduction

Sorting Nexin 7 (SNX7) is a member of the sorting nexin family of proteins, characterized by
the presence of a Phox (PX) domain that facilitates binding to phosphoinositides.[1] These
proteins are crucial regulators of intracellular trafficking, playing roles in endocytosis, protein
sorting, and signaling.[2][3] SNX7, in particular, is involved in the regulation of endocytosis and
various stages of intracellular trafficking.[3] Emerging evidence highlights its participation in
critical cellular processes such as autophagy, through its interaction with ATG9A, and in the
regulation of apoptosis via its association with cellular FLICE-like inhibitory protein (cFLIP).[4]
[5] Given its involvement in such fundamental pathways, validating the protein-protein
interactions of SNX7 is essential for elucidating its precise cellular functions and for identifying
potential therapeutic targets.

The Proximity Ligation Assay (PLA) is a powerful and highly sensitive technique used to detect
and visualize protein-protein interactions in situ with single-molecule resolution.[4][6] This
method overcomes some of the limitations of traditional techniques like co-immunoprecipitation
by allowing for the detection of weak or transient interactions within the native cellular context.
[7] PLA relies on the principle that if two proteins of interest are in close proximity (typically less
than 40 nm), it will generate a fluorescent signal that can be visualized and quantified using
microscopy.[2] This application note provides a detailed protocol for using PLA to validate the
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interactions of SNX7 with its binding partners, cFLIP and ATG9A, and offers guidance on data
analysis and interpretation.

Principle of the Proximity Ligation Assay

The in situ PLA technique involves the use of primary antibodies raised in different species to
recognize the two proteins of interest.[1] Species-specific secondary antibodies, known as PLA
probes, are conjugated to unique short DNA oligonucleotides.[1] When the PLA probes bind to
their respective primary antibodies that are in close proximity, the attached oligonucleotides can
be ligated to form a circular DNA molecule.[2] This DNA circle then serves as a template for
rolling-circle amplification (RCA), generating a long, concatameric DNA product.[2] This
amplified product is then detected by hybridization of fluorescently labeled oligonucleotides,
appearing as a distinct fluorescent spot (a PLA signal) when visualized under a microscope.
Each spot represents a single protein-protein interaction event.

Experimental Protocols

This section provides a detailed methodology for validating the interaction of SNX7 with cFLIP
and ATG9A using a commercially available PLA kit (e.g., Duolink® In Situ PLA Reagents).

Materials

e Cells: Human cell line expressing endogenous levels of SNX7, cFLIP, and ATG9A (e.g.,
HelLa, HEK293T, or a relevant cancer cell line).

e Primary Antibodies:

o

Rabbit anti-SNX7 antibody

o

Mouse anti-cFLIP antibody

[¢]

Mouse anti-ATG9A antibody

[¢]

Negative control: Rabbit IgG and Mouse IgG

e PLAKIt: Duolink® In Situ PLA Probe Anti-Rabbit MINUS, Duolink® In Situ PLA Probe Anti-
Mouse PLUS, and Duolink® In Situ Detection Reagents.
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e Reagents for Cell Culture and Staining:
o Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin/streptomycin)
o Phosphate-buffered saline (PBS)
o Fixation solution: 4% paraformaldehyde (PFA) in PBS
o Permeabilization solution: 0.1% Triton X-100 in PBS
o Blocking solution (provided in the PLA kit or 3% BSA in PBS)
o Wash Buffers (provided in the PLA Kkit)
o Mounting medium with DAPI

e Equipment:

o

Fluorescence microscope with appropriate filters

[¢]

Incubator for cell culture (37°C, 5% CO2)

Humidified chamber

[¢]

[e]

Standard laboratory equipment (pipettes, tubes, etc.)

Protocol

Day 1: Cell Seeding

o Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 60-
70% confluency on the day of the experiment.

e Incubate overnight at 37°C in a 5% CO2 incubator.
Day 2: Fixation, Permeabilization, and Blocking

o Wash the cells twice with PBS.
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Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash twice with PBS.

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
Wash twice with PBS.

Add blocking solution to each coverslip and incubate in a humidified chamber for 1 hour at
37°C.

Day 2: Primary Antibody Incubation

Dilute the primary antibodies in the antibody diluent provided in the PLA kit to their optimal
concentration (determined by titration, typically 1-10 pg/mL). For the protein interaction
validation, prepare the following combinations:

Rabbit anti-SNX7 + Mouse anti-cFLIP

[e]

Rabbit anti-SNX7 + Mouse anti-ATG9A

o

[¢]

Negative Control 1: Rabbit anti-SNX7 + Mouse IgG

[¢]

Negative Control 2: Rabbit IgG + Mouse anti-cFLIP/anti-ATG9A

[e]

Negative Control 3: Rabbit IgG + Mouse IgG

Remove the blocking solution and add the primary antibody mixtures to the coverslips.
Incubate overnight at 4°C in a humidified chamber.

Day 3: PLA Probe Incubation, Ligation, and Amplification

» Wash the coverslips twice with Wash Buffer A for 5 minutes each.

e Dilute the PLA probes (PLUS and MINUS) 1:5 in the antibody diluent, mix, and let stand for
20 minutes at room temperature.
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Add the PLA probe solution to the coverslips and incubate in a humidified chamber for 1 hour
at 37°C.

Wash the coverslips twice with Wash Buffer A for 5 minutes each.

Dilute the ligase 1:40 in the ligation buffer and add to the coverslips.

Incubate in a humidified chamber for 30 minutes at 37°C.

Wash the coverslips twice with Wash Buffer A for 2 minutes each.

Dilute the polymerase 1:80 in the amplification buffer and add to the coverslips.

Incubate in a humidified chamber for 100 minutes at 37°C.

Day 3: Detection and Mounting

Wash the coverslips twice with Wash Buffer B for 10 minutes each.
Wash once with 0.01x Wash Buffer B for 1 minute.
Mount the coverslips onto glass slides using a mounting medium containing DAPI.

Seal the coverslips and allow them to dry in the dark.

Day 4: Imaging and Data Analysis

Visualize the PLA signals using a fluorescence microscope. Capture images from at least 10
random fields of view per condition.

Quantify the number of PLA spots per cell using image analysis software such as ImageJ or
CellProfiler. The DAPI staining allows for the identification and counting of individual cell
nuclei.

Calculate the average number of PLA spots per cell for each condition.

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the
observed interactions compared to the negative controls.
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Data Presentation

Quantitative data from PLA experiments should be summarized in a clear and structured
format. The following tables provide examples of how to present the results for the validation of
SNX7-cFLIP and SNX7-ATG9A interactions.

Table 1. Quantification of SNX7-cFLIP Interaction

. . Average PLA Spots per p-value (vs. Negative
Experimental Condition
Cell (* SEM) Control 3)
SNX7 + cFLIP 254121 <0.001
SNX7 + Mouse IgG 2105 > 0.05
Rabbit IgG + cFLIP 1.8+04 > 0.05
Rabbit IgG + Mouse IgG 15+0.3

Table 2: Quantification of SNX7-ATG9A Interaction

. . Average PLA Spots per p-value (vs. Negative
Experimental Condition
Cell (* SEM) Control 3)
SNX7 + ATG9A 32.8+35 <0.001
SNX7 + Mouse IgG 25+0.6 > 0.05
Rabbit IgG + ATG9A 22+05 > 0.05
Rabbit IgG + Mouse IgG 19+04

Visualizations
Experimental Workflow
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Proximity Ligation Assay Experimental Workflow.
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Signaling Pathways
The following diagrams illustrate the putative signaling pathways involving the validated SNX7
interactions.

SNX7 in Autophagy Regulation

SNX7, in a heterodimer with SNX4, is implicated in the trafficking of ATG9A, a crucial
component for the initiation of autophagy.[5] This regulation is essential for the proper
assembly of the autophagosome.
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Role of SNX7 in ATG9A Trafficking for Autophagy.

SNX7 in Apoptosis Regulation
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SNX7 has been shown to positively correlate with the expression of cFLIP, an important anti-
apoptotic protein.[4] By potentially stabilizing or regulating the expression of cFLIP, SNX7 can

influence the extrinsic apoptosis pathway.
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Involvement of SNX7 in the Regulation of Apoptosis via cFLIP.

Conclusion

The Proximity Ligation Assay is an invaluable tool for the validation and in situ visualization of
protein-protein interactions. This application note provides a comprehensive protocol for
utilizing PLA to investigate the interactions of SNX7 with its binding partners, cFLIP and
ATG9A. The successful application of this technique will provide crucial insights into the cellular
functions of SNX7 and its role in regulating fundamental processes such as autophagy and
apoptosis. The detailed methodology and data presentation guidelines offered herein are

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.researchgate.net/figure/The-SNX4SNX7-heterodimer-is-required-for-efficient-autophagy-A-Autophagic-flux_fig3_342022473
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/product/b5420502?utm_src=pdf-body-img
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/product/b5420502?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5420502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

intended to facilitate the adoption of this powerful technique by researchers in both academic
and industrial settings, ultimately accelerating our understanding of SNX7 biology and its
potential as a therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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